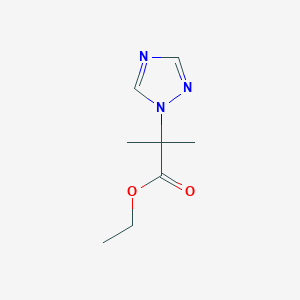

ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

Descripción

Propiedades

IUPAC Name |

ethyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-4-13-7(12)8(2,3)11-6-9-5-10-11/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZINXZYOGWBDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N1C=NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate typically involves the construction of the triazole ring under specific reaction conditions. One method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the triazole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors to improve reaction efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the triazole ring or other functional groups in the compound.

Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms in the triazole ring is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups into the triazole ring .

Aplicaciones Científicas De Investigación

Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methyl 2-Methyl-2-(1H-1,2,4-Triazol-1-yl)Propanoate

Molecular Formula : C₇H₁₁N₃O₂

CAS Number : 885949-78-0

Structural Features : The methyl ester analog replaces the ethyl group with a methyl ester, reducing molecular weight (169.18 g/mol vs. 183.21 g/mol for the ethyl variant).

Applications : Widely available from suppliers like Hangzhou J&H Chemical, it serves as a building block in organic synthesis. Its higher commercial availability compared to the ethyl ester suggests preferential use in scalable reactions .

2-(Isopropylamino)-2-Methyl-3-(1H-1,2,4-Triazol-1-yl)Propanoic Acid

Applications: As a pharmaceutical intermediate, its structure may improve solubility or binding affinity in drug candidates .

1-Methyl-3-[[2-Methyl-2-(1,2,4-Triazol-1-yl)Propanoyl]Amino]Thiourea

Molecular Formula: C₈H₁₄N₆OS CAS Number: 339009-42-6 Structural Features: Incorporates a thiourea group linked to the triazolylpropanoate core, enabling metal coordination or enhanced bioactivity. Applications: Thiourea derivatives are often explored for antimicrobial or anticancer properties, though specific data for this compound are unavailable .

Ethyl 3-(1H-Imidazol-1-yl)Propanoate

Applications: Imidazole derivatives are prevalent in antifungal agents, suggesting divergent biological roles compared to triazole analogs .

Structural and Functional Analysis

Table 1: Key Properties of this compound and Analogs

Discussion of Key Differences

- Ester vs. Acid Functionality : The ethyl and methyl esters (lipophilic) contrast with the carboxylic acid derivative (hydrophilic), impacting solubility and bioavailability.

- Commercial Viability : The discontinuation of the ethyl ester highlights market trends favoring methyl esters or acid derivatives for cost or stability reasons.

Actividad Biológica

Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate (CAS No. 100159-13-5) is a compound within the triazole family, which is known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 183.21 g/mol. Its structure features a triazole ring, which is significant for its biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. This compound exhibits notable activity against various pathogens. A study indicated that triazole compounds can inhibit the growth of bacteria and fungi by interfering with their biosynthetic pathways .

Anticancer Properties

Recent research highlights the potential anticancer effects of triazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

A comprehensive evaluation of related triazoles revealed that they can inhibit topoisomerase enzymes, which are critical for DNA replication and repair in cancer cells .

| Cell Line | Inhibition (%) | Mechanism | Reference |

|---|---|---|---|

| MCF7 (Breast) | 60–97% | Topoisomerase inhibition | |

| DU-145 (Prostate) | Significant inhibition | Cell-cycle arrest |

The mechanism by which this compound exerts its biological effects is primarily through the modulation of enzyme activities and induction of apoptosis in cancer cells. The compound's interaction with key metabolic enzymes such as acetylcholinesterase (AChE) has been noted, which may contribute to its therapeutic applications in neurological disorders .

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A clinical trial involving patients with fungal infections showed that treatment with triazole derivatives resulted in significant improvement compared to standard therapies .

- Cancer Treatment Trials : In a series of preclinical trials involving various cancer cell lines, this compound demonstrated substantial cytotoxicity and induced cell cycle arrest at the G2/M phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.